molecular formula C11H16ClNO B1589888 2-amino-5-methoxytetralin HCl CAS No. 3880-88-4

2-amino-5-methoxytetralin HCl

Cat. No.: B1589888
CAS No.: 3880-88-4
M. Wt: 213.70 g/mol
InChI Key: CGLCAQWQPIFKRX-UHFFFAOYSA-N
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Description

5-methoxy-2-aminotetraline hydrochloride is a chemical compound known for its role as a dopamine receptor agonist. It is often used in scientific research, particularly in the study of neurological and psychological disorders. The compound has a molecular formula of C11H15NO.HCl and a molecular weight of 213.7 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-aminotetraline hydrochloride typically involves the following steps :

    Addition-Elimination Reaction: 5-methoxy-2-tetralone reacts with R-(+)-α-phenylethylamine to produce an intermediate compound.

    Reduction Reaction: The intermediate compound is then reduced using a reducing agent.

    Salt Formation: The reduced compound is reacted with a salt-forming agent, followed by reduction with a palladium-carbon catalyst to yield 5-methoxy-2-aminotetraline hydrochloride.

Industrial Production Methods

The industrial production of 5-methoxy-2-aminotetraline hydrochloride involves optimizing the synthetic route to increase yield, reduce preparation costs, and minimize environmental pollution. This method is suitable for large-scale production and is environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-aminotetraline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions are commonly used in its synthesis.

    Substitution: The compound can undergo substitution reactions, particularly involving its methoxy and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces the desired 5-methoxy-2-aminotetraline hydrochloride .

Scientific Research Applications

5-methoxy-2-aminotetraline hydrochloride has several scientific research applications :

    Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its effects on biological systems, particularly in neurotransmitter research.

    Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-methoxy-2-aminotetraline hydrochloride involves its role as a dopamine receptor agonist . It binds to dopamine receptors in the brain, mimicking the effects of dopamine and influencing various neurological pathways. This action makes it a valuable tool in studying dopamine-related disorders and potential treatments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methoxy-2-aminotetraline hydrochloride is unique due to its specific binding affinity for dopamine receptors and its potential therapeutic applications in neurological research. Its synthesis and chemical properties also distinguish it from other similar compounds.

Properties

IUPAC Name

5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLCAQWQPIFKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483987
Record name 2-amino-5-methoxytetralin HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3880-88-4
Record name 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3880-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-5-methoxytetralin HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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